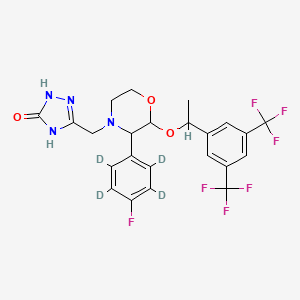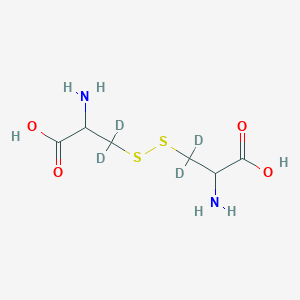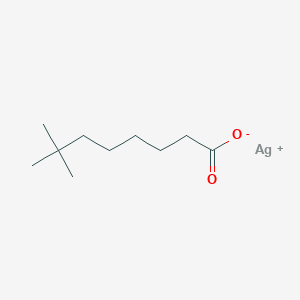
Neodecanoic acid, silver(1+) salt
Overview
Description
Neodecanoic acid, silver(1+) salt, also known as silver neodecanoate, is a compound formed by the reaction of neodecanoic acid with silver ions. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C10H20O2. The silver salt of neodecanoic acid is known for its high resistance to thermal oxidation and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, silver(1+) salt typically involves the reaction of neodecanoic acid with a silver compound such as silver oxide or silver nitrate. One common method involves dissolving silver oxide in a solution of neodecanoic acid and ethanol. The reaction mixture is then heated to facilitate the formation of the silver salt .
Industrial Production Methods: In industrial settings, the production of silver neodecanoate can involve the use of hydrocarbon solvents such as toluene or xylene. The silver compound is dissolved in the solvent along with neodecanoic acid, and the mixture is then subjected to conditions that promote the formation of the silver salt. The resulting product is purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Neodecanoic acid, silver(1+) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to form silver oxide.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The carboxylate group can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Metal salts such as copper(II) sulfate or zinc chloride can be used for substitution reactions.
Major Products:
Oxidation: Silver oxide.
Reduction: Metallic silver.
Substitution: Corresponding metal neodecanoates.
Scientific Research Applications
Neodecanoic acid, silver(1+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential use in antimicrobial coatings for medical devices.
Mechanism of Action
The mechanism of action of neodecanoic acid, silver(1+) salt primarily involves the release of silver ions, which can interact with various biological molecules. Silver ions are known to bind to proteins and nucleic acids, disrupting cellular processes and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Neopentanoic acid, silver(1+) salt: Similar in structure but with different alkyl groups.
2-Ethylhexanoic acid, silver(1+) salt: Another silver carboxylate with different properties.
Uniqueness: Neodecanoic acid, silver(1+) salt is unique due to its high resistance to thermal oxidation and its ability to form stable complexes with silver ions. This makes it particularly useful in applications requiring high thermal stability and antimicrobial properties .
Properties
IUPAC Name |
silver;7,7-dimethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVTOHLJOBKCW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B8209804.png)
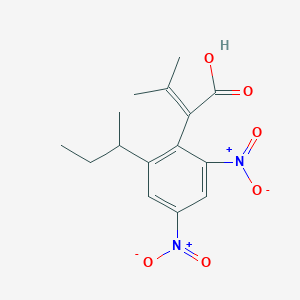
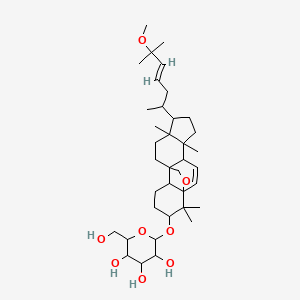
![4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;cyclohexanol;hydrochloride](/img/structure/B8209854.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane;dihydrochloride](/img/structure/B8209861.png)
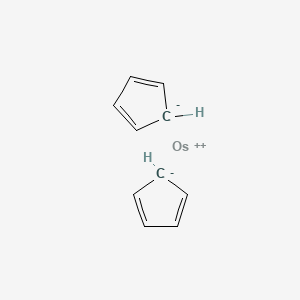
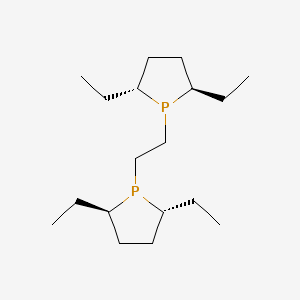
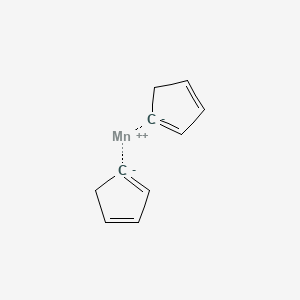
![4-[Phenyl-(4-sulfophenyl)phosphanyl]benzenesulfonic acid;hydrate](/img/structure/B8209886.png)
![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)
![4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B8209902.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)
